molecular formula C23H26O5 B235241 19-Ethynyl-19-acetoxyandrost-4-ene-3,6,17-trione CAS No. 147900-22-9

19-Ethynyl-19-acetoxyandrost-4-ene-3,6,17-trione

Cat. No. B235241
M. Wt: 382.4 g/mol
InChI Key: OTBPDDRBTVTJBK-BGHDJBMGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

19-Ethynyl-19-acetoxyandrost-4-ene-3,6,17-trione, also known as Trenbolone acetate, is a synthetic androgenic-anabolic steroid that is commonly used in the field of research. It was first synthesized in the late 1960s and has since been used extensively in scientific research due to its potent androgenic and anabolic properties.

Mechanism Of Action

19-Ethynyl-19-acetoxyandrost-4-ene-3,6,17-trione acetate works by binding to androgen receptors in the body. This leads to an increase in protein synthesis and an increase in nitrogen retention, which results in increased muscle mass and strength. 19-Ethynyl-19-acetoxyandrost-4-ene-3,6,17-trione acetate also increases the production of red blood cells, which improves oxygen delivery to the muscles.

Biochemical And Physiological Effects

19-Ethynyl-19-acetoxyandrost-4-ene-3,6,17-trione acetate has a number of biochemical and physiological effects on the body. It increases protein synthesis, which leads to an increase in muscle mass and strength. It also increases the production of red blood cells, which improves oxygen delivery to the muscles. 19-Ethynyl-19-acetoxyandrost-4-ene-3,6,17-trione acetate can also increase bone density and improve bone health.

Advantages And Limitations For Lab Experiments

The advantages of using 19-Ethynyl-19-acetoxyandrost-4-ene-3,6,17-trione acetate in lab experiments include its potent androgenic and anabolic properties, which make it an effective tool for studying the effects of androgens on muscle growth, bone density, and other physiological processes. However, the limitations of using 19-Ethynyl-19-acetoxyandrost-4-ene-3,6,17-trione acetate in lab experiments include its potential for toxicity and its potential for misuse.

Future Directions

There are a number of future directions for research involving 19-Ethynyl-19-acetoxyandrost-4-ene-3,6,17-trione acetate. One area of research could focus on the effects of 19-Ethynyl-19-acetoxyandrost-4-ene-3,6,17-trione acetate on different types of muscle fibers. Another area of research could focus on the effects of 19-Ethynyl-19-acetoxyandrost-4-ene-3,6,17-trione acetate on different types of bone cells. Additionally, research could be conducted to determine the optimal dosage and administration of 19-Ethynyl-19-acetoxyandrost-4-ene-3,6,17-trione acetate for different experimental conditions.

Synthesis Methods

The synthesis of 19-Ethynyl-19-acetoxyandrost-4-ene-3,6,17-trione acetate involves the esterification of 19-Ethynyl-19-acetoxyandrost-4-ene-3,6,17-trione with acetic acid. The process involves the addition of acetic anhydride to 19-Ethynyl-19-acetoxyandrost-4-ene-3,6,17-trione, followed by the addition of a catalyst such as sulfuric acid. The resulting product is then purified through a series of chemical reactions and crystallization processes.

Scientific Research Applications

19-Ethynyl-19-acetoxyandrost-4-ene-3,6,17-trione acetate has been extensively used in scientific research due to its potent androgenic and anabolic properties. It has been used to study the effects of androgens on muscle growth, bone density, and other physiological processes. 19-Ethynyl-19-acetoxyandrost-4-ene-3,6,17-trione acetate has also been used to study the effects of androgens on the brain and behavior.

properties

CAS RN

147900-22-9

Product Name

19-Ethynyl-19-acetoxyandrost-4-ene-3,6,17-trione

Molecular Formula

C23H26O5

Molecular Weight

382.4 g/mol

IUPAC Name

[(1S)-1-[(8R,9S,10S,13S,14S)-13-methyl-3,6,17-trioxo-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-10-yl]prop-2-ynyl] acetate

InChI

InChI=1S/C23H26O5/c1-4-21(28-13(2)24)23-10-7-14(25)11-18(23)19(26)12-15-16-5-6-20(27)22(16,3)9-8-17(15)23/h1,11,15-17,21H,5-10,12H2,2-3H3/t15-,16-,17-,21-,22-,23-/m0/s1

InChI Key

OTBPDDRBTVTJBK-BGHDJBMGSA-N

Isomeric SMILES

CC(=O)O[C@@H](C#C)[C@]12CCC(=O)C=C1C(=O)C[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C

SMILES

CC(=O)OC(C#C)C12CCC(=O)C=C1C(=O)CC3C2CCC4(C3CCC4=O)C

Canonical SMILES

CC(=O)OC(C#C)C12CCC(=O)C=C1C(=O)CC3C2CCC4(C3CCC4=O)C

synonyms

19-ethynyl-19-acetoxy-AT
19-ethynyl-19-acetoxyandrost-4-ene-3,6,17-trione
19-ethynyl-19-acetoxyandrost-4-ene-3,6,17-trione, (19R)-isome

Origin of Product

United States

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